molecular formula C12H10N4O B8358046 4-(1H-5-indolyloxy)-2-pyrimidinamine

4-(1H-5-indolyloxy)-2-pyrimidinamine

カタログ番号: B8358046
分子量: 226.23 g/mol
InChIキー: WGFISAXIXCVILA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-5-Indolyloxy)-2-pyrimidinamine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group at position 2 and an indole moiety linked via an oxygen atom at position 2. The indole group, a bicyclic aromatic structure, confers unique electronic and steric properties that influence binding affinity and selectivity in biological systems. This compound has garnered attention in medicinal chemistry due to its structural resemblance to kinase inhibitors targeting cyclin-dependent kinases (CDKs) and casein kinases (CKs) .

特性

分子式

C12H10N4O

分子量

226.23 g/mol

IUPAC名

4-(1H-indol-5-yloxy)pyrimidin-2-amine

InChI

InChI=1S/C12H10N4O/c13-12-15-6-4-11(16-12)17-9-1-2-10-8(7-9)3-5-14-10/h1-7,14H,(H2,13,15,16)

InChIキー

WGFISAXIXCVILA-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=CN2)C=C1OC3=NC(=NC=C3)N

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

A systematic comparison of 4-(1H-5-indolyloxy)-2-pyrimidinamine with structurally related 2-pyrimidinamine derivatives is provided below, emphasizing pharmacological targets, clinical outcomes, and structural nuances.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Primary Targets Clinical/Experimental Findings References
4-(1H-5-Indolyloxy)-2-pyrimidinamine Pyrimidine core with indolyloxy (C4) and amino (C2) substituents Under investigation (CDKs, CKs?) Preclinical studies ongoing; no reported toxicity data
AZD5438 (4-[2-Methyl-1-isopropyl-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine) Imidazole and methylsulfonylphenyl substituents CDK1, CDK2, CDK9 Discontinued due to low tolerability and high pharmacokinetic variability in Phase I trials
PF670462 (4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine dihydrochloride) Cyclohexyl, fluorophenyl, and imidazole substituents CK1ε, CK1δ Preclinically validated for circadian rhythm modulation; enhances PER2 degradation
Abemaciclib (N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamine) Benzimidazole, piperazinylmethylpyridinyl substituents CDK4, CDK6 FDA-approved for breast cancer; superior selectivity for CDK4/6 reduces off-target toxicity

Structural and Pharmacological Insights

  • Substituent-Driven Target Specificity :

    • The indolyloxy group in 4-(1H-5-indolyloxy)-2-pyrimidinamine may enhance interactions with hydrophobic pockets in kinase ATP-binding domains, similar to AZD5438’s imidazole moiety . However, AZD5438’s methylsulfonylphenyl group introduces steric bulk, contributing to its poor tolerability .
    • PF670462 ’s fluorophenyl and cyclohexyl groups optimize binding to CK1ε/δ, distinguishing it from CDK-targeting analogs . In contrast, abemaciclib’s benzimidazole and piperazine groups confer CDK4/6 selectivity, reducing off-target effects on CDK1/2 .
  • Efficacy and Toxicity: AZD5438’s broad CDK inhibition (CDK1/2/9) led to dose-limiting hematological toxicities, whereas abemaciclib’s selectivity for CDK4/6 improved its therapeutic index .
  • Synthetic Versatility :

    • The 2-pyrimidinamine scaffold permits diverse substitutions, as evidenced by its use in larvicidal agents (e.g., mosquito control) and oncology drugs. Modifications at positions 4 and 5 are critical for tuning activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。